Stereochemical Configuration Dictates GPR88 Agonist Potency: (1R,2R)-2-PCCA vs. (1S,2S)-2-PCCA
(1R,2R)-2-PCCA demonstrates approximately 5-fold greater potency as a GPR88 agonist compared to its (1S,2S)-diastereomer in functional cAMP assays [1]. This stereochemical dependence establishes that the cyclopropane ring configuration is a critical determinant of pharmacological activity within the 2-PCCA chemotype, with the (1S,2S)-isomer representing a substantially less active diastereomer .
| Evidence Dimension | GPR88 agonist potency (cAMP functional assay) |
|---|---|
| Target Compound Data | Approximately 5-fold more potent than (1S,2S)-diastereomer |
| Comparator Or Baseline | (1S,2S)-2-PCCA (less active diastereomer of 2-PCCA) |
| Quantified Difference | ~5-fold greater potency |
| Conditions | GPR88-expressing HEK293 cells, cAMP accumulation assay |
Why This Matters
Procurement of the correct (1R,2R)-stereoisomer is essential for reproducible GPR88 activation; substitution with the racemic mixture or (1S,2S)-diastereomer will produce systematically lower and more variable potency in experimental systems.
- [1] Jin C, Decker AM, Huang XP, Gilmour BP, Blough BE, Roth BL, Hu Y, Gill JB, Zhang Y, Zvonok N, Makriyannis A. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor. ACS Chem Neurosci. 2014;5(7):576-587. View Source
